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molecular formula C16H16BrClN2O2 B8681335 5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide

5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide

Cat. No. B8681335
M. Wt: 383.7 g/mol
InChI Key: VYLDHNDGGSSPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346827B2

Procedure details

A mixture of 5-bromo-2-(6-chloropyridin-3-yloxy)benzoic acid (1.28 kg, 4.44 mol), diethylamine (461 mL, 4.44 mol), HOBT (600 g, 4.44 mol), DIPEA (1.547 L, 8.88 mol) in anhydrous DCM (8 L) was cooled to 0° C. EDCI (851.2 g, 4.44 mol) was added to the reaction mixture and it was stirred at 0° C. for 30 minutes and then at RT overnight. The reaction mixture was sequentially washed with aqueous NaHCO3, brine and water before being dried over MgSO4. Filtration and concentrated under reduced pressure provided a residue that was purified by silica gel chromatography (5-20% EtOAc in hexane) to provide 950 g of 5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide.
Quantity
1.28 kg
Type
reactant
Reaction Step One
Quantity
461 mL
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
1.547 L
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Name
Quantity
851.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][C:12]2[CH:13]=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.[CH2:19]([NH:21][CH2:22][CH3:23])[CH3:20].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][C:12]2[CH:13]=[N:14][C:15]([Cl:18])=[CH:16][CH:17]=2)=[C:6]([CH:10]=1)[C:7]([N:21]([CH2:22][CH3:23])[CH2:19][CH3:20])=[O:9]

Inputs

Step One
Name
Quantity
1.28 kg
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)OC=1C=NC(=CC1)Cl
Name
Quantity
461 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
600 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.547 L
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
8 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
851.2 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture was sequentially washed with aqueous NaHCO3, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
provided a residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (5-20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)N(CC)CC)C1)OC=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 950 g
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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